molecular formula C19H20N6O2S B11088675 4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine

4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No.: B11088675
M. Wt: 396.5 g/mol
InChI Key: ASQYICDPMMOWMH-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a naphtho[1,8-CD]isothiazole moiety with a triazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Naphtho[1,8-CD]isothiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the naphtho[1,8-CD]isothiazole core. Common reagents include sulfur and oxidizing agents like hydrogen peroxide.

    Attachment of the Triazine Ring: The triazine ring is introduced through nucleophilic substitution reactions, often using cyanuric chloride as a starting material.

    Introduction of the Piperidinyl Group: The piperidinyl group is typically added via nucleophilic substitution, using piperidine as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the naphtho[1,8-CD]isothiazole moiety.

    Reduction: Reduction reactions can target the triazine ring or the naphtho[1,8-CD]isothiazole moiety, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The naphtho[1,8-CD]isothiazole moiety might interact with hydrophobic pockets in proteins, while the triazine ring could form hydrogen bonds or electrostatic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-morpholinyl)-1,3,5-triazin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine lies in its combination of the naphtho[1,8-CD]isothiazole and triazine moieties with a piperidine ring. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H20N6O2S/c20-18-21-16(22-19(23-18)24-10-2-1-3-11-24)12-25-14-8-4-6-13-7-5-9-15(17(13)14)28(25,26)27/h4-9H,1-3,10-12H2,(H2,20,21,22,23)

InChI Key

ASQYICDPMMOWMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O

Origin of Product

United States

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